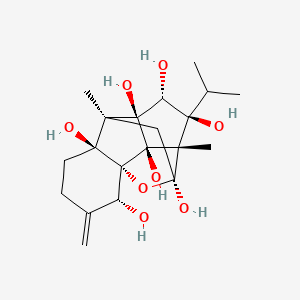
DIDEHYDRORYANODOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIDEHYDRORYANODOL is a chemical compound with the molecular formula C20H30O8 and a molecular weight of 398.449 g/mol It is a derivative of ryanodine, a naturally occurring alkaloid known for its insecticidal properties
Métodos De Preparación
The synthesis of DIDEHYDRORYANODOL involves several steps, starting from ryanodine or its analogs. The synthetic route typically includes dehydrogenation reactions to remove hydrogen atoms from specific positions on the ryanodine molecule. The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective removal of hydrogen atoms . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
DIDEHYDRORYANODOL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can revert the compound to its more hydrogenated forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Didehydro-ryanodol is known for its unique interaction with ryanodine receptors, which play a crucial role in calcium signaling within cells. Unlike ryanodine, didehydro-ryanodol does not induce muscle contractions but inhibits them, making it a candidate for developing insecticides that target muscle function in pests without causing immediate paralysis .
Case Studies
- Inhibition of Muscle Contractions : Research indicated that didehydro-ryanodol effectively inhibited muscle contractions in various insect species. This property was exploited to develop targeted insecticides that minimize harm to non-target organisms .
- Resistance Mechanisms : Studies have shown that certain insect populations develop resistance to traditional insecticides targeting ryanodine receptors. Didehydro-ryanodol's distinct binding site offers a potential solution to this resistance, allowing for the development of new insecticides that can overcome these challenges .
Pharmacological Applications
Beyond its use in agriculture, didehydro-ryanodol is being investigated for its pharmacological properties. Its ability to modulate calcium signaling pathways opens avenues for therapeutic applications, particularly in conditions where calcium dysregulation is implicated.
Potential Therapeutic Uses
- Neurological Disorders : The modulation of calcium channels may provide therapeutic benefits in neurological disorders characterized by calcium signaling abnormalities .
- Muscle Disorders : Given its effects on muscle contraction, there is potential for exploring didehydro-ryanodol in treating muscle-related disorders or conditions involving excessive muscle contraction.
Mecanismo De Acción
The mechanism of action of DIDEHYDRORYANODOL involves its interaction with ion channels, particularly potassium channels. The compound alters the permeability of these channels, affecting the flow of ions across cell membranes. This can lead to changes in cellular excitability and muscle function . The molecular targets include the ryanodine receptors, which are calcium channels involved in muscle contraction .
Comparación Con Compuestos Similares
DIDEHYDRORYANODOL is similar to other ryanodine derivatives, such as ryanodol and 9,21-didehydroryanodine. it is unique in its specific dehydrogenation pattern, which imparts distinct chemical and biological properties. Other similar compounds include synthetic ryanoids like chlorantraniliprole and flubendiamide, which share similar mechanisms of action but differ in their chemical structures and applications .
Propiedades
Número CAS |
106821-54-9 |
|---|---|
Fórmula molecular |
C20H30O8 |
Peso molecular |
398.452 |
InChI |
InChI=1S/C20H30O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9,11-12,21-27H,3,6-8H2,1-2,4-5H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-/m1/s1 |
Clave InChI |
VMZSULUKHWFTRZ-KPUDSNMQSA-N |
SMILES |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)O)O |
Sinónimos |
9,21-didehydroryanodol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















